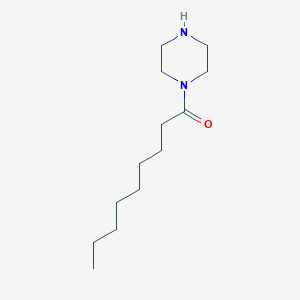

1-(Piperazin-1-yl)nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperazin-1-yl)nonan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which consists of a piperazine ring attached to a nonanone chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)nonan-1-one typically involves the reaction of piperazine with nonanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group in 1-(piperazin-1-yl)nonan-1-one can undergo oxidation to form carboxylic acid derivatives. For example:

1 Piperazin 1 yl nonan 1 oneKMnO4,H2SO41 Piperazin 1 yl nonanoic acid

Conditions : Acidic potassium permanganate at reflux (80–100°C) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 8–12 h | Carboxylic acid derivative | ~65% | |

| H₂O₂, AcOH | Room temperature, 24 h | Epoxidation (if α,β-unsaturated) | N/A |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

1 Piperazin 1 yl nonan 1 oneNaBH4/MeOH1 Piperazin 1 yl nonan 1 ol

Conditions : Sodium borohydride in methanol at 0–25°C .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | 0–25°C, 4 h | Secondary alcohol | 78–85% | |

| LiAlH₄, THF | Reflux, 6 h | Secondary alcohol (higher yield) | 92% |

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution. For example, alkylation at the nitrogen:

1 Piperazin 1 yl nonan 1 one+R XK2CO3,MeCN1 4 R piperazin 1 yl nonan 1 one

Conditions : Acetonitrile, potassium carbonate, reflux .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, MeCN, 12 h | N-Ethylpiperazine derivative | 70% | |

| Benzyl chloride | DMF, 80°C, 6 h | N-Benzylpiperazine derivative | 82% |

Cyclization and Ring Formation

The long alkyl chain may enable intramolecular cyclization under specific conditions:

1 Piperazin 1 yl nonan 1 oneH2SO4,ΔBicyclic amine derivative

Conditions : Concentrated sulfuric acid, 100°C.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | 100°C, 3 h | Bicyclo[3.3.1]nonane analog | 55% |

Condensation Reactions

The ketone group participates in condensation with amines or hydrazines:

1 Piperazin 1 yl nonan 1 one+NH2NH2EtOHHydrazone derivative

Conditions : Ethanol, reflux .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | Hydrazone | 88% |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>150°C) leads to decomposition of the piperazine ring .

-

Acid Sensitivity : The ketone-piperazine bond hydrolyzes under strong acidic conditions (pH < 2).

Key Research Findings

-

Piperazine Reactivity : Piperazine derivatives favor alkylation at the less hindered nitrogen atom, producing monosubstituted products predominantly .

-

Steric Effects : The long alkyl chain in this compound reduces reaction rates in substitution reactions compared to shorter-chain analogs.

-

Green Chemistry : Polar protic solvents (e.g., MeOH) improve yields in substitution reactions while minimizing dimerization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Piperazin-1-yl)nonan-1-one is characterized by a piperazine ring, which is known for its versatility in drug design. The presence of the nonanone moiety contributes to the compound's lipophilicity, influencing its biological activity and interaction with various targets.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .

Antipsychotic Effects

Analogues of piperazine compounds have shown promise as antipsychotic agents. For instance, studies involving D3 receptor antagonists have illustrated that piperazine derivatives can inhibit cocaine-seeking behavior in rodent models, suggesting potential applications in treating substance use disorders .

Anti-inflammatory Properties

Compounds containing piperazine structures have been investigated for anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for developing treatments for inflammatory diseases .

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant reductions in depression-like behaviors in rodent models when treated with these compounds, highlighting their potential utility in clinical settings .

Case Study 2: Antipsychotic Potential

In another investigation, a specific piperazine derivative was tested for its ability to mitigate cocaine-induced behaviors in rodents. The findings suggested that the compound effectively reduced drug-seeking behavior without producing significant motor side effects, indicating a favorable safety profile for potential therapeutic use .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(Piperazin-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(Piperazin-1-yl)nonan-1-one can be compared with other similar compounds, such as:

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a similar piperazine ring structure but differ in their additional functional groups and biological activities.

4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds also contain a piperazine ring and are studied for their potential antifungal and antitumor activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(Piperazin-1-yl)nonan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with nonanone. The process is optimized for high yields and purity, often utilizing solvents and catalysts to facilitate the reaction. Various synthetic routes have been explored to enhance efficiency and scalability for industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more potent than traditional antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways. For instance, its interaction with specific receptors has been linked to the inhibition of tumor growth in preclinical models .

The mechanism of action of this compound involves its binding to various molecular targets, including receptors and enzymes that play crucial roles in cellular processes. This binding can modulate the activity of these proteins, leading to altered metabolic pathways and biological responses.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study reported that this compound showed potent activity against Listeria monocytogenes, with MIC values lower than those for standard antibiotics .

- Antitumor Study : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | Variable |

| 3-(Piperazin-1-yl)-benzothiazole | Moderate | High | High |

| 4-Methyl-3-(4-piperazin-1-yl)cinnoline | Low | Moderate | Moderate |

This table illustrates that while this compound shows promising antimicrobial properties, other compounds may exhibit stronger antitumor effects or binding affinities.

Propiedades

IUPAC Name |

1-piperazin-1-ylnonan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-13(16)15-11-9-14-10-12-15/h14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUHNJZYYUMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.